molecular formula C10H12N2O2 B14397999 1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one CAS No. 89970-24-1

1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

Cat. No.: B14397999
CAS No.: 89970-24-1
M. Wt: 192.21 g/mol
InChI Key: YQOJPJATFBYKPK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is a heterocyclic compound that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as potassium carbonate in tetrahydrofuran (THF) at room temperature, followed by heating to reflux . Another method includes the use of lithium aluminum hydride for reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amine and ether functional groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its exact molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

89970-24-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

InChI

InChI=1S/C10H12N2O2/c1-2-9(13)12-6-7-14-8-4-3-5-11-10(8)12/h3-5H,2,6-7H2,1H3

InChI Key

YQOJPJATFBYKPK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCOC2=C1N=CC=C2

Origin of Product

United States

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